

Technical Guide: Biological Activities & Applications of 2-Chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-Chloro-4-ethoxyphenol

CAS No.: 344326-18-7

Cat. No.: B1639813

[Get Quote](#)

Executive Summary

2-Chloro-4-ethoxyphenol is a halogenated phenolic intermediate primarily utilized in the discovery of metabolic disease therapeutics. Unlike broad-spectrum chlorophenols used solely as disinfectants, this specific congener serves as a critical pharmacophore building block for Acetyl-CoA Carboxylase (ACC) inhibitors. Its structural motif—a phenol core with ortho-chlorine and para-ethoxy substitutions—provides unique steric and electronic properties that enhance ligand binding affinity in enzyme pockets, particularly for targets involved in fatty acid oxidation and lipid metabolism.

While its primary value lies in medicinal chemistry, it retains the inherent antimicrobial and fungistatic properties characteristic of the chlorophenol class, acting as a membrane disruptor and uncoupler of oxidative phosphorylation in lower organisms.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

Understanding the physicochemical baseline is essential for predicting bioavailability and reactivity in biological systems.

Property	Data	Relevance to Biological Activity
CAS Number	344326-18-7	Unique identifier for regulatory tracking.
Formula	C ₈ H ₉ ClO ₂	Low molecular weight (<200 Da) favors oral bioavailability (Lipinski's Rule of 5).
Molecular Weight	172.61 g/mol	Facilitates rapid diffusion across cellular membranes.
Acidity (pKa)	~8.5 (Predicted)	The ortho-chlorine withdraws electrons, increasing acidity compared to non-halogenated phenols, enhancing H-bond donor capability.
LogP	~2.5 (Predicted)	Moderate lipophilicity ensures good membrane permeability without excessive tissue retention.
Key Functional Groups	Phenolic -OH, Aryl Chloride, Ethoxy Ether	-OH acts as a nucleophile for coupling; -Cl and -OEt provide hydrophobic contacts in protein binding pockets.

Primary Biological Application: Metabolic Therapeutics (ACC Inhibition)

The most significant biological utility of **2-Chloro-4-ethoxyphenol** is its role as a precursor for Acetyl-CoA Carboxylase (ACC) Inhibitors.

Mechanism of Action

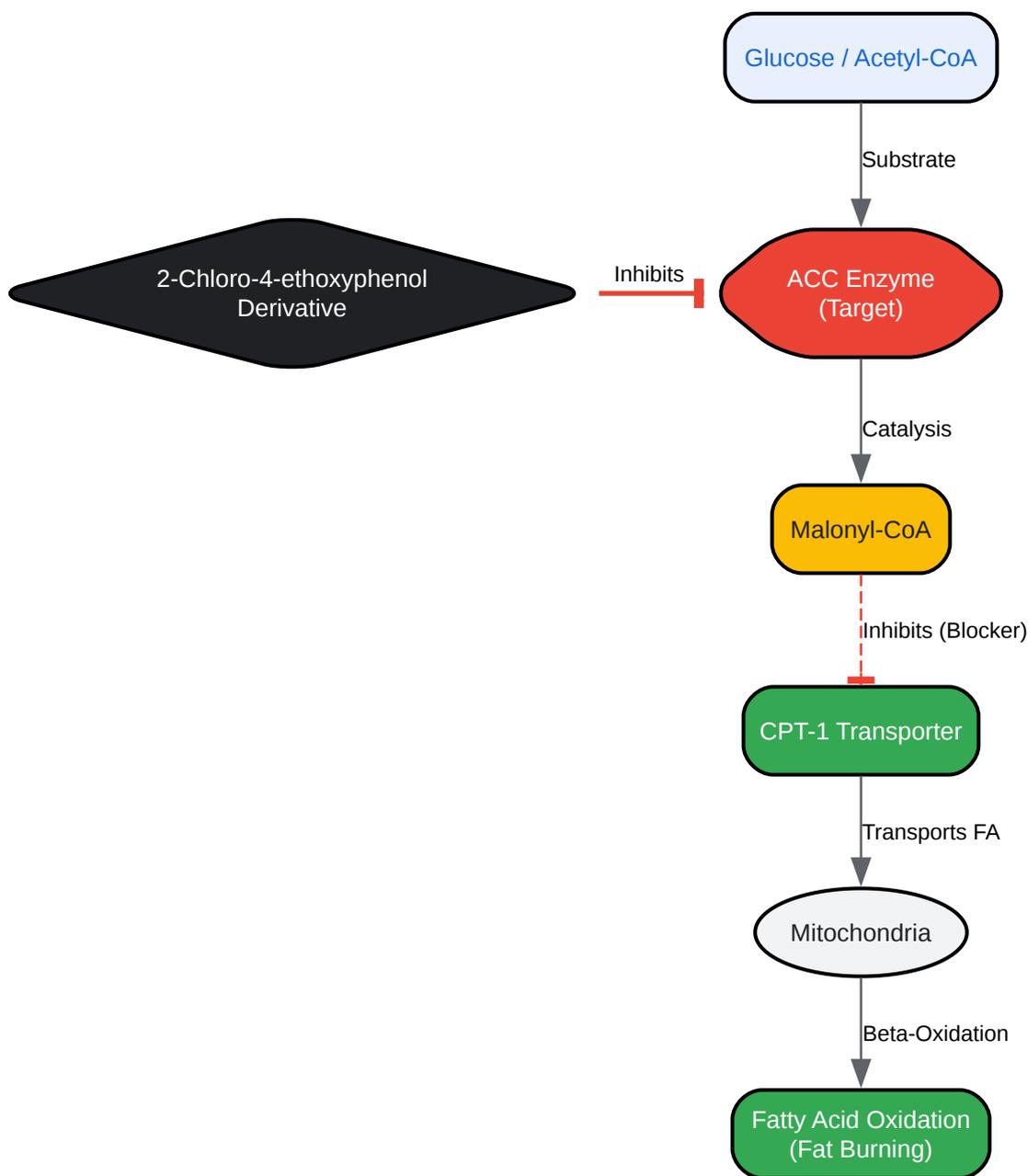
ACC enzymes (ACC1 and ACC2) catalyze the carboxylation of acetyl-CoA to malonyl-CoA.^[1]
^[2] This is the rate-limiting step in fatty acid synthesis.

- Inhibition Logic: By incorporating the **2-chloro-4-ethoxyphenol** moiety into a larger scaffold (often linked via the phenolic oxygen), the resulting molecule inhibits ACC.
- Physiological Outcome:
 - Reduced Malonyl-CoA: Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1).
 - CPT-1 Activation: Lower malonyl-CoA levels relieve the inhibition of CPT-1.
 - Increased Fatty Acid Oxidation: Active CPT-1 transports fatty acids into the mitochondria for beta-oxidation.

This mechanism is actively explored for treating Type 2 Diabetes, Non-Alcoholic Fatty Liver Disease (NAFLD), and Obesity.

Pathway Visualization

The following diagram illustrates the signaling pathway and the specific intervention point of derivatives synthesized from **2-Chloro-4-ethoxyphenol**.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action for ACC Inhibitors derived from **2-Chloro-4-ethoxyphenol**.^[2] The compound acts as a structural key to block ACC, thereby unlocking fatty acid oxidation.

Secondary Biological Activity: Antimicrobial & Agrochemical

Beyond pharmaceutical synthesis, the molecule exhibits direct biological activity consistent with the chlorophenol class.

Antimicrobial Mechanism

- **Uncoupling of Oxidative Phosphorylation:** The lipophilic nature of the molecule allows it to migrate into bacterial membranes. The acidic phenolic proton can shuttle protons across the membrane, dissipating the proton motive force (PMF) required for ATP synthesis.
- **Membrane Disruption:** The ortho-chlorine substitution increases lipophilicity, facilitating the disruption of the phospholipid bilayer integrity in fungi and gram-positive bacteria.

Agrochemical Utility

Derivatives of **2-Chloro-4-ethoxyphenol**, particularly propiolates (esters formed with propiolic acid), have been documented as:

- **Fungistats:** Inhibiting fungal growth on crops.
- **Bacteriostats:** Preventing bacterial proliferation.^[3]
- **Herbicides:** Disrupting photosynthetic electron transport in target weeds.

Experimental Protocols

Protocol A: Synthesis of ACC Inhibitor Intermediate (Ether Coupling)

Purpose: To attach **2-Chloro-4-ethoxyphenol** to a heteroaryl core (e.g., Quinoline) via a nucleophilic aromatic substitution or Ullmann-type coupling. This is a critical step in drug synthesis.

Reagents:

- **2-Chloro-4-ethoxyphenol** (1.0 eq)
- **Heteroaryl Halide** (e.g., 6-bromoquinoline) (1.0 eq)
- **Cesium Carbonate** (

) (2.0 eq)

- Copper(I) Iodide (CuI) (10 mol%)
- Ligand: N,N-Dimethylglycine (20 mol%)
- Solvent: 1,4-Dioxane (anhydrous)

Workflow:

- Preparation: In a glovebox or under N_2 , charge a reaction vial with CuI, Ligand, Heteroaryl Halide, and the Heteroaryl Halide.
- Addition: Add **2-Chloro-4-ethoxyphenol** and anhydrous dioxane.
- Reaction: Seal the vial and heat to 110°C for 12–16 hours.
- Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with ethyl acetate.[2]
- Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
- Validation: Verify product via 1H -NMR (Look for disappearance of phenolic -OH signal at >9 ppm and appearance of aromatic ether peaks).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To assess the direct antimicrobial potency of **2-Chloro-4-ethoxyphenol** against *S. aureus* (Gram-positive model).

Workflow:

- Stock Solution: Dissolve **2-Chloro-4-ethoxyphenol** in DMSO to a concentration of 10 mg/mL.
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.
- Inoculation: Add bacterial suspension (CFU/mL) to each well.
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity.
 - Note: Chlorophenols typically show MICs in the range of 30–200 µg/mL depending on the strain.

Safety & Toxicology

As a halogenated phenol, this compound requires strict handling protocols.

- Acute Toxicity: Likely harmful if swallowed or inhaled. Chlorophenols are known to be readily absorbed through the skin.
- Skin/Eye Irritation: High. Phenolic compounds cause protein denaturation and severe irritation/burns upon contact.
- Environmental Fate: Halogenated phenols are persistent in the environment. Waste must be segregated and incinerated; do not release into aqueous waste streams.

References

- World Intellectual Property Organization (WIPO). Inhibitors of Acetyl-CoA Carboxylase (WO2010127208A1). Describes the synthesis of ACC inhibitors using **2-Chloro-4-ethoxyphenol** as a starting material.
- United States Patent Office. Aromatic Propiolates and Method of Preparing Same (US Patent 3,082,238). Details the use of chlorophenols in synthesizing fungicidal propiolates.

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783707 (**2-Chloro-4-ethoxyphenol**). Provides physicochemical data and vendor information.
- Collaborative Drug Discovery. Structure Activity Relationships (SAR). General methodology for utilizing phenolic intermediates in SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase - Google Patents [patents.google.com]
- 2. WO2013035827A1 - Novel olefin derivative - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Biological Activities & Applications of 2-Chloro-4-ethoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1639813#known-biological-activities-of-2-chloro-4-ethoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com